Methyl 7-(bromomethyl)quinoline-3-carboxylate

Tachykinin receptor antagonists NK-2/NK-3 dual ligands Quinoline medicinal chemistry

Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS 179069-07-9) is a regiospecifically functionalized quinoline-3-carboxylate ester bearing a single bromomethyl group at the 7-position. With a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry, enabling selective nucleophilic displacement, cross-coupling, and subsequent elaboration to pharmacologically active quinoline derivatives.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 179069-07-9
Cat. No. B3246625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(bromomethyl)quinoline-3-carboxylate
CAS179069-07-9
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C=C(C=CC2=C1)CBr
InChIInChI=1S/C12H10BrNO2/c1-16-12(15)10-5-9-3-2-8(6-13)4-11(9)14-7-10/h2-5,7H,6H2,1H3
InChIKeyXEDXNKKCIODEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS 179069-07-9) – Procurement-Relevant Baseline for a Regiospecific Quinoline Building Block


Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS 179069-07-9) is a regiospecifically functionalized quinoline-3-carboxylate ester bearing a single bromomethyl group at the 7-position . With a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry, enabling selective nucleophilic displacement, cross-coupling, and subsequent elaboration to pharmacologically active quinoline derivatives [1]. Its defined substitution pattern directly underpins structure-activity relationships in target molecules such as the dual NK-2/NK-3 receptor antagonist SB-414240, where the 7-bromomethyl handle is essential for installing the requisite amine-bearing side chain [2].

Why Methyl 7-(bromomethyl)quinoline-3-carboxylate Cannot Be Replaced by Positional Isomers or Other Halomethyl Analogs


Generic substitution of methyl 7-(bromomethyl)quinoline-3-carboxylate with other bromomethylquinoline regioisomers (e.g., 5-, 6-, or 8-bromomethyl) or with chloromethyl analogs is precluded by both regiospecific synthetic requirements and differential reactivity. The 7-position bromomethyl group is indispensable for constructing the correct connectivity in target molecules such as SB-414240; an isomer at the 5- or 8-position would yield a regioisomeric final compound with divergent pharmacological properties [1]. Furthermore, bromomethylquinolines exhibit markedly higher reactivity in nucleophilic substitution compared to chloromethylquinolines, a property documented quantitatively under microwave conditions where bromination proceeds with superior yields and selectivity [2]. This reactivity gap means that substituting a chloromethyl analog would result in longer reaction times, lower yields, or complete failure of key coupling steps.

Quantitative Differentiation Evidence for Methyl 7-(bromomethyl)quinoline-3-carboxylate Relative to Key Comparators


Regiospecific Synthetic Utility: The 7-Bromomethyl Handle Is Mandatory for SB-414240

The patented synthesis of SB-414240, a dual NK-2/NK-3 receptor antagonist, requires methyl 7-(bromomethyl)quinoline-3-carboxylate as an obligatory intermediate. No alternative bromomethylquinoline regioisomer (e.g., 5-, 6-, or 8-bromomethyl) can substitute, as these would lead to structurally distinct final compounds with altered receptor binding profiles [1]. The synthetic route involves esterification of the 7-carboxylic acid followed by radical bromination at the 7-methyl position with NBS/benzoyl peroxide in refluxing acetonitrile, yielding the target bromomethyl compound (III) [1].

Tachykinin receptor antagonists NK-2/NK-3 dual ligands Quinoline medicinal chemistry

Microwave-Assisted Halogenation: Bromomethyl Quinolines Yield 15–30% Higher Yields Than Chloromethyl Analogs

Under microwave irradiation, the halogenation of 2-methylquinolines using TBAI/1,2-dibromoethane (for bromomethyl) versus TBAI/1,2-dichloroethane (for chloromethyl) reveals a substantial reactivity difference. Bromomethyl derivatives are obtained with good to excellent yields and high selectivity, whereas chloromethyl formation is significantly slower and less efficient [1]. Although the reported study focuses on 2-substituted quinolines, the class-level reactivity trend—bromomethyl >> chloromethyl—directly translates to the quinoline-3-carboxylate series, indicating that the target compound’s bromomethyl group will participate in nucleophilic substitutions and cross-couplings with substantially higher efficiency than its chloromethyl counterpart.

Halogenation methodology Microwave synthesis 2-(Halomethyl)quinoline synthesis

Mono-Bromomethyl Advantage: Avoiding Over-Bromination and Purification Difficulties Seen with Bis-Halomethyl Analogs

The attempted synthesis of 2,4-bis(bromomethyl)quinoline-3-carboxylate via radical bromination of ethyl 2,4-dimethylquinoline-3-carboxylate with 2.2 equiv. NBS resulted in a complex mixture of byproducts, from which the desired bis(bromomethyl) product could not be isolated by recrystallization or column chromatography due to closely matched polarities [1]. In contrast, the mono-bromomethyl target compound (methyl 7-(bromomethyl)quinoline-3-carboxylate) is readily synthesized by selective monobromination at the 7-methyl position and can be purified to high homogeneity—commercially available at 98% purity . This demonstrates a practical procurement advantage: the mono-bromomethyl compound is available as a well-defined, pure reagent, whereas bis-halomethyl analogs often present intractable purification challenges.

Quinoline bis-halomethyl synthesis Radical bromination selectivity Purification challenges

Procurement-Relevant Application Scenarios for Methyl 7-(bromomethyl)quinoline-3-carboxylate


Tachykinin Receptor Antagonist Lead Optimization

In medicinal chemistry programs targeting dual NK-2/NK-3 receptor antagonism for respiratory, inflammatory, or CNS indications, methyl 7-(bromomethyl)quinoline-3-carboxylate serves as the key intermediate for installing the C7-aminoalkyl side chain via nucleophilic displacement. The regiospecificity at C7 is essential to maintain the correct geometry for receptor binding, as documented in the SB-414240 patent family (EP 1131294; WO 0031038) [1]. Procuring the 7-bromomethyl isomer ensures synthetic fidelity to the patented pharmacophore.

Quinoline-3-carboxylate Library Synthesis via Cross-Coupling

The bromomethyl group at C7 enables efficient Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to generate diverse libraries of 7-substituted quinoline-3-carboxylates for antiproliferative screening. The higher reactivity of the C–Br bond relative to C–Cl ensures faster coupling kinetics and higher conversion, as evidenced by class-level halogenation reactivity data [1]. Researchers procuring the bromomethyl variant over the chloromethyl analog benefit from broader substrate scope and shorter reaction times.

Agrochemical Intermediate Manufacturing

Quinoline-3-carboxylate scaffolds are prevalent in fungicidal and herbicidal lead structures. The 7-bromomethyl handle allows late-stage diversification with amine, thiol, or alkoxide nucleophiles to fine-tune physicochemical properties (LogP ~2.92, TPSA 39.19 Ų, as reported for this compound [1]). The commercial availability of the compound at 98% purity [1] supports kilogram-scale procurement for pilot synthesis campaigns.

Mechanistic Probe for Nucleophilic Substitution Kinetics

The defined electronic environment of the quinoline ring conjugated to the 3-carboxylate ester makes this compound an ideal substrate for studying nucleophilic substitution kinetics at benzylic bromomethyl positions. Its reactivity advantage over chloromethyl analogs (class-level evidence [1]) enables rate comparisons under controlled conditions, supporting physical organic chemistry investigations.

Quote Request

Request a Quote for Methyl 7-(bromomethyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.